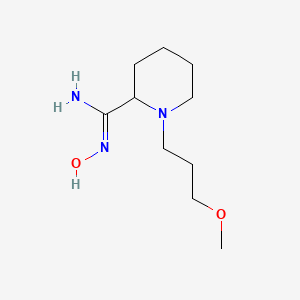![molecular formula C12H13ClN2O3 B7578914 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid, also known as CCPMAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CCPMAA is a derivative of pyridine and has a cyclopropylmethyl group attached to it, which makes it a unique compound with interesting properties.
Mécanisme D'action
The mechanism of action of 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and Alzheimer's disease. In agriculture, this compound has been shown to modulate the activity of specific receptors in plants, leading to improved growth and yield.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In medicinal chemistry, this compound has been shown to induce cell death in cancer cells and improve cognitive function in animal models of Alzheimer's disease. In agriculture, this compound has been shown to improve plant growth and yield by modulating various physiological processes, such as photosynthesis and nutrient uptake.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, which makes it readily available for research. Another advantage is that it has a unique structure that can be used as a building block for the synthesis of novel materials. One limitation is that it has not been extensively studied in humans, which limits its potential use as a drug candidate. Another limitation is that it may have toxic effects at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. In agriculture, future research could focus on optimizing the use of this compound as a plant growth regulator to improve crop yield. Overall, this compound has the potential to be a valuable compound for various applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
The synthesis of 2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid involves several steps that require specific reagents and conditions. The first step involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridinecarbonyl chloride. The second step involves the reaction of the resulting chloride with cyclopropylmethylamine to form this compound. The synthesis of this compound has been optimized to improve yield and purity.
Applications De Recherche Scientifique
2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, this compound has been used as a plant growth regulator to improve crop yield.
Propriétés
IUPAC Name |
2-[(5-chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-3-4-10(14-5-9)12(18)15(7-11(16)17)6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQVPWFNFGXRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)
![2-[2-[(5-Chloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7578842.png)
![2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7578844.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)

![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)


![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)


![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)
